Methyl 5-(bromomethyl)-2-nitrobenzoate
Overview
Description
Methyl 5-(bromomethyl)-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, featuring a bromomethyl group and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
Methyl 5-(bromomethyl)-2-nitrobenzoate is a complex organic compoundSimilar compounds have been known to target proteins involved in various biochemical reactions .
Mode of Action
Bromomethyl groups are often used in organic synthesis for their electrophilic properties, which allow them to participate in various reactions . The nitro group can also undergo various transformations, including reduction to an amine .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s solubility properties can be influenced by the organic group appended to the bridging carbon .
Result of Action
Similar compounds have been used in organic synthesis to create a variety of biologically active molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactive species, pH, temperature, and solvent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(bromomethyl)-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-nitrobenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(bromomethyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of methyl 5-(aminomethyl)-2-nitrobenzoate.
Oxidation: Formation of 5-(bromomethyl)-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-(bromomethyl)-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting bacterial infections and cancer.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrobenzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 5-(chloromethyl)-2-nitrobenzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Methyl 5-(bromomethyl)-2-aminobenzoate: Contains an amino group instead of a nitro group, resulting in different chemical and biological properties.
Uniqueness
Methyl 5-(bromomethyl)-2-nitrobenzoate is unique due to the presence of both bromomethyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
methyl 5-(bromomethyl)-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-6(5-10)2-3-8(7)11(13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAFGSCUXQKJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539430 | |
Record name | Methyl 5-(bromomethyl)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88071-91-4 | |
Record name | Methyl 5-(bromomethyl)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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